molecular formula C22H17ClN2O4 B2370149 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 953015-81-1

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B2370149
CAS No.: 953015-81-1
M. Wt: 408.84
InChI Key: OPEIKZFVVCJJFC-UHFFFAOYSA-N
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Description

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes isoxazole rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole rings, followed by the introduction of the p-tolyl and 2-chlorophenyl groups. Common reagents used in these reactions include various chlorides, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halides and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to its combination of isoxazole rings and diverse functional groups

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-13-7-9-15(10-8-13)19-11-16(24-29-19)12-27-22(26)20-14(2)28-25-21(20)17-5-3-4-6-18(17)23/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEIKZFVVCJJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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